molecular formula C10H12F3N3O4 B6606818 methyl1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate,trifluoroaceticacid CAS No. 2839139-92-1

methyl1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate,trifluoroaceticacid

Cat. No.: B6606818
CAS No.: 2839139-92-1
M. Wt: 295.22 g/mol
InChI Key: UNDAJGUQNDIFFP-UHFFFAOYSA-N
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Description

Methyl 1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate, trifluoroacetic acid is a heterocyclic compound that contains both azetidine and pyrazole rings

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the azetidine and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of substituted pyrazole and azetidine compounds .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 1-(azetidin-3-yl)pyrazole-4-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.C2HF3O2/c1-13-8(12)6-2-10-11(5-6)7-3-9-4-7;3-2(4,5)1(6)7/h2,5,7,9H,3-4H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDAJGUQNDIFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)C2CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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